molecular formula C7H7ClFN3 B13689706 1-(4-Chloro-3-fluorophenyl)guanidine

1-(4-Chloro-3-fluorophenyl)guanidine

Cat. No.: B13689706
M. Wt: 187.60 g/mol
InChI Key: BNZLOCURLXIMRZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 4-chloro-3-fluoroaniline with cyanamide under acidic conditions to form the guanidine derivative. Another approach is the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce diverse guanidines . Industrial production methods often involve the use of transition metal catalysis to facilitate the formation of the C-N bond, which is crucial for the synthesis of guanidines .

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)guanidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-(4-Chloro-3-fluorophenyl)guanidine can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H7ClFN3

Molecular Weight

187.60 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)guanidine

InChI

InChI=1S/C7H7ClFN3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

BNZLOCURLXIMRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N)F)Cl

Origin of Product

United States

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